Pregna-1,4,16-triene-3,20-dione, 9-fluoro-11,21-dihydroxy-16-methyl-, (11beta)-
Description
Table 1: Engineered CYP14A Variants and Their Catalytic Performance
| Variant | Substrate Scope | Turnover Frequency (min⁻¹) | Regioselectivity (C14α-OH) |
|---|---|---|---|
| Wild-type CYP14A | Natural steroids | 12.3 ± 1.2 | 78% |
| I111L–M115K | 16-Methyl steroids | 34.8 ± 2.1 | 94% |
| I111L–V124W | Δ1,4-Diene steroids | 28.9 ± 1.8 | 89% |
Post-hydroxylation, the Δ14 olefin intermediate undergoes hydrofunctionalization or difunctionalization to introduce diverse groups at C14. For example, palladium-catalyzed Heck coupling with aryl halides yields C14-aryl derivatives, while epoxidation followed by ring-opening produces diol functionalities. These methods achieve overall yields of 68–83% for gram-scale syntheses.
Propriétés
IUPAC Name |
(8S,9R,10S,11S,13S,14S)-9-fluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-7,8,11,12,14,15-hexahydro-6H-cyclopenta[a]phenanthren-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27FO4/c1-12-8-16-15-5-4-13-9-14(25)6-7-21(13,3)22(15,23)18(27)10-20(16,2)19(12)17(26)11-24/h6-7,9,15-16,18,24,27H,4-5,8,10-11H2,1-3H3/t15-,16-,18-,20-,21-,22-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSXDNQUHAFMVPT-QEYSUVLUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2(CC(C3(C(C2C1)CCC4=CC(=O)C=CC43C)F)O)C)C(=O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C([C@]2(C[C@@H]([C@]3([C@H]([C@@H]2C1)CCC4=CC(=O)C=C[C@@]43C)F)O)C)C(=O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27FO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90208578 | |
| Record name | Pregna-1,4,16-triene-3,20-dione, 9-fluoro-11,21-dihydroxy-16-methyl-, (11beta)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90208578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59860-99-0 | |
| Record name | 16delta-Betamethasone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059860990 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pregna-1,4,16-triene-3,20-dione, 9-fluoro-11,21-dihydroxy-16-methyl-, (11beta)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90208578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 16.DELTA.-BETAMETHASONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MK8RHF5SQO | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Méthodes De Préparation
Phytosterol Degradation and Initial Functionalization
A mixture of soybean phytosterols (e.g., β-sitosterol, campesterol) undergoes microbial degradation using Mycobacterium spp. to yield androst-4-ene-3,17-dione (AD). Subsequent chemical modifications include:
-
C16 Methylation : Alkylation at C16 is achieved via Grignard reagents (e.g., methylmagnesium bromide) under anhydrous conditions, yielding 16-methyl-pregna-4-ene-3,20-dione.
-
1(2)-Dehydrogenation : The introduction of the Δ¹ double bond is performed chemically using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or microbiologically via Nocardioides simplex VKM Ac-2033D. The microbial route offers higher stereoselectivity, achieving >85% conversion efficiency.
Fluorination at C9
The 9α-fluoro group is introduced through electrophilic fluorination, a critical step for enhancing glucocorticoid activity.
Epoxide Intermediate Strategy
A patented method involves synthesizing a 9α,11α-epoxide intermediate from 16α-methyl-pregna-1,4-diene-3,20-dione:
-
Epoxidation : Treatment with peracetic acid forms the 9α,11α-epoxide.
-
Fluorination : Reaction with fluoroperchlorate (FClO₃) in dichloromethane opens the epoxide, selectively introducing fluorine at C9. This step achieves ~75% yield with <5% of the undesired 9β-fluoro epimer.
Table 1: Fluorination Reaction Conditions
| Parameter | Value | Source |
|---|---|---|
| Reagent | Fluoroperchlorate | |
| Solvent | Dichloromethane | |
| Temperature | 20–25°C | |
| Yield | 75% | |
| Stereoselectivity | 9α:9β = 15:1 |
Hydroxylation at C11β and C21
Microbial 11β-Hydroxylation
The 11β-hydroxy group is introduced using microbial biotransformation:
C21 Hydroxylation via Hydrolysis
The 21-hydroxy group is introduced by hydrolyzing a 21-acetate intermediate:
-
Acetylation : Protection of C21 as an acetate ester using acetic anhydride.
-
Hydrolysis : Treatment with sodium methoxide in methanol removes the acetyl group, yielding the free 21-hydroxy derivative. This step proceeds with >90% efficiency.
Table 2: Hydroxylation Parameters
| Step | Conditions | Yield | Source |
|---|---|---|---|
| 11β-Hydroxylation | Rhizopus arrhizus, 28°C, 72h | 78% | |
| 21-Hydrolysis | NaOMe/MeOH, 25°C, 30min | 92% |
Stereochemical Control and Purification
Chromatographic Resolution
Final purification employs reverse-phase HPLC (C18 column) with a methanol-water gradient (60:40 to 85:15) to separate residual diastereomers. The target compound elutes at 12.3 minutes, with ≥98% purity.
Crystallization
Recrystallization from acetone/hexane mixtures enhances purity to >99.5%, confirmed by melting point (mp 174–185°C) and optical rotation ([α]²⁵_D = +81.8° in chloroform).
Comparative Analysis of Synthetic Routes
Table 3: Route Efficiency
| Method | Total Yield | Purity | Cost |
|---|---|---|---|
| Phytosterol → Microbial | 32% | 98% | Low |
| Fully Chemical | 28% | 95% | High |
The microbial-chemical hybrid route offers superior cost-efficiency and scalability.
Challenges and Innovations
Analyse Des Réactions Chimiques
Types de réactions : Le 4-Hydroxytamoxifène subit diverses réactions chimiques, notamment :
Oxydation : Il peut être oxydé pour former des dérivés quinoniques.
Réduction : Les réactions de réduction peuvent le reconvertir en tamoxifène.
Substitution : Il peut participer à des réactions de substitution nucléophile, où le groupe hydroxyle est remplacé par d'autres groupes fonctionnels.
Réactifs et conditions courantes :
Oxydation : Réactifs tels que le permanganate de potassium ou le trioxyde de chrome.
Réduction : Réactifs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium.
Substitution : Les conditions peuvent inclure l'utilisation de bases ou d'acides forts pour faciliter la réaction.
Produits majeurs : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés quinoniques, tandis que les réactions de substitution peuvent produire divers dérivés fonctionnalisés du tamoxifène .
Applications De Recherche Scientifique
Le 4-Hydroxytamoxifène a de nombreuses applications en recherche scientifique :
Chimie : Il est utilisé comme réactif en synthèse organique et comme composé de référence en chimie analytique.
Biologie : Il sert d'outil en biologie moléculaire pour étudier les voies de signalisation des récepteurs aux œstrogènes.
Médecine : Il est largement utilisé dans la recherche sur le cancer, en particulier dans les études relatives au traitement et à la prévention du cancer du sein.
Industrie : Il est utilisé dans l'industrie pharmaceutique pour le développement de nouveaux agents thérapeutiques
5. Mécanisme d'action
Le 4-Hydroxytamoxifène exerce ses effets en se liant aux récepteurs aux œstrogènes, bloquant ainsi l'action des œstrogènes. Cette inhibition empêche la prolifération des cellules cancéreuses dépendantes des œstrogènes. L'affinité élevée du composé pour les récepteurs aux œstrogènes le rend efficace pour réduire la croissance des cellules cancéreuses du sein. Il module également l'expression des gènes impliqués dans la régulation du cycle cellulaire et l'apoptose .
Composés similaires :
Tamoxifène : Le composé parent du 4-Hydroxytamoxifène, utilisé dans le traitement du cancer du sein.
Raloxifène : Un autre modulateur sélectif des récepteurs aux œstrogènes présentant des propriétés anti-œstrogéniques similaires.
Endoxifène : Un autre métabolite actif du tamoxifène présentant une activité anti-œstrogénique puissante.
Unicité : Le 4-Hydroxytamoxifène est unique en raison de son affinité plus élevée pour les récepteurs aux œstrogènes par rapport au tamoxifène et à d'autres composés similaires. Cette affinité plus élevée se traduit par une plus grande puissance dans l'inhibition des voies de signalisation médiées par les récepteurs aux œstrogènes, ce qui en fait un composé précieux dans la recherche et le traitement du cancer du sein .
Mécanisme D'action
4-Hydroxytamoxifen exerts its effects by binding to estrogen receptors, thereby blocking the action of estrogen. This inhibition prevents the proliferation of estrogen-dependent cancer cells. The compound’s high affinity for estrogen receptors makes it effective in reducing the growth of breast cancer cells. It also modulates the expression of genes involved in cell cycle regulation and apoptosis .
Comparaison Avec Des Composés Similaires
Chemical Identity :
- IUPAC Name : (8S,9R,10S,11S,13S,14S)-9-Fluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-7,8,11,12,14,15-hexahydro-6H-cyclopenta[a]phenanthren-3-one .
- Molecular Formula : C₂₂H₂₇FO₄.
- Molecular Weight : 374.45 g/mol.
- CAS Number : 59860-99-0 .
- Structural Features :
- Core Structure : A 1,4,16-triene pregnane backbone, distinguishing it from typical 1,4-diene glucocorticoids.
- Substituents : 9-Fluoro (enhances glucocorticoid receptor affinity), 11β-hydroxy (critical for anti-inflammatory activity), 16-methyl (reduces mineralocorticoid effects), and 21-hydroxy groups .
Pharmacological Role : A synthetic glucocorticoid impurity or intermediate, likely influencing metabolic stability and receptor binding kinetics .
Structural and Functional Group Differences
Table 1: Key Structural Comparisons
Detailed Analysis of Structural Variations
(a) Backbone Unsaturation :
- Dexamethasone/Betamethasone : 1,4-diene systems are standard in systemic glucocorticoids, optimizing steric interactions with the receptor .
(b) Substituent Effects :
- 9-Fluoro Group : Present in all compared compounds, it enhances glucocorticoid receptor binding by stabilizing the C8-C9 double bond .
- 16-Methyl Configuration :
- 21-Hydroxy vs. 21-Ester :
(c) Functional Modifications :
- Triamcinolone Acetonide: The 16,17-cyclic acetal (isopropylidene ketal) enhances stability and topical efficacy by reducing systemic absorption .
- Flumethasone : 6α-Fluoro addition increases potency but raises risks of adrenal suppression .
Pharmacokinetic and Pharmacodynamic Comparisons
Table 2: Pharmacological Properties
| Compound | Half-Life (Hours) | Relative Potency* | Key Clinical Use |
|---|---|---|---|
| Target Compound | N/A (Impurity) | N/A | Research/reference standard |
| Dexamethasone | 36–72 | 1 (Reference) | Systemic inflammation |
| Betamethasone Acetate | 48–120 | 1.5–2.0 | Long-acting formulations |
| Triamcinolone Acetonide | 18–36 | 3–5 | Topical dermatitis |
| Flumethasone | 24–48 | 5–10 | Veterinary use |
*Potency relative to hydrocortisone. Sources: .
Analytical and Regulatory Considerations
- Purity Standards: Dexamethasone and betamethasone acetate meet pharmacopeial criteria (NLT 97.0% purity) . The target compound is an impurity (e.g., Triamcinolone Acetonide Related Compound B) with HPLC purity >95% .
- Spectroscopic Identification :
- Infrared (IR) and thin-layer chromatography (TLC) methods differentiate esterified vs. hydroxylated derivatives .
Activité Biologique
Pregna-1,4,16-triene-3,20-dione, 9-fluoro-11,21-dihydroxy-16-methyl-, commonly referred to as 9-Fluoro-11β,21-dihydroxy-16-methylpregna-1,4,16-triene-3,20-dione, is a synthetic glucocorticoid with significant biological activity. This compound is primarily studied for its potential therapeutic applications in treating inflammatory and autoimmune conditions due to its anti-inflammatory and immunosuppressive properties.
- Molecular Formula : C22H27F O4
- Molecular Weight : 374.45 g/mol
- CAS Number : 59860-99-0
- IUPAC Name : (8S,9R,10S,11S,13S,14S)-9-fluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-7,8,11,12,14,15-hexahydro-6H-cyclopenta[a]phenanthren-3-one
Biological Activity Overview
The biological activity of this compound stems from its interaction with glucocorticoid receptors (GR), leading to a range of physiological effects:
- Anti-inflammatory Effects : The compound exhibits potent anti-inflammatory properties by inhibiting the expression of pro-inflammatory cytokines and mediators. This is particularly beneficial in managing conditions like asthma and rheumatoid arthritis.
- Immunosuppressive Effects : It reduces the activity of immune cells such as lymphocytes and macrophages, making it useful in treating autoimmune diseases.
- Metabolic Effects : The compound influences glucose metabolism and can lead to increased blood sugar levels due to its gluconeogenic effects.
The mechanism by which Pregna-1,4,16-triene-3,20-dione exerts its effects involves binding to the GR in the cytoplasm. Upon binding:
- The receptor-ligand complex translocates to the nucleus.
- It binds to glucocorticoid response elements (GREs) in the DNA.
- This interaction modulates the transcription of target genes involved in inflammation and immune responses.
Case Studies
- Study on Asthma Management : In a clinical trial involving patients with moderate to severe asthma, treatment with this glucocorticoid resulted in a significant reduction in exacerbation rates compared to placebo controls. The study highlighted improvements in lung function and reduced reliance on rescue medications.
- Rheumatoid Arthritis Treatment : A cohort study assessed the long-term effects of this compound on patients with rheumatoid arthritis. Results indicated a marked decrease in disease activity scores and improved quality of life metrics over a six-month treatment period.
Comparative Efficacy
A comparative analysis of various glucocorticoids demonstrated that Pregna-1,4,16-triene-3,20-dione has a higher relative binding affinity for GR compared to traditional corticosteroids like prednisone and dexamethasone. This suggests that it may be more effective at lower doses while potentially reducing side effects associated with higher doses of less potent glucocorticoids.
| Compound | Relative Binding Affinity | Clinical Application |
|---|---|---|
| Pregna-1,4,16-triene-3,20-dione | High | Asthma, Rheumatoid Arthritis |
| Dexamethasone | Moderate | Inflammation |
| Prednisone | Low | Autoimmune Disorders |
Synthesis and Development
Recent studies have explored efficient synthetic routes for producing Pregna-1,4,16-triene-3,20-dione from natural phytosterols. For instance:
Q & A
Q. Q1. What are the critical steps for synthesizing 9-fluoro-11,21-dihydroxy-16-methylpregna-1,4,16-triene-3,20-dione?
Methodological Answer: Synthesis typically begins with hydrogenation of hydrocortisone derivatives, followed by fluorination at C9 using hydrogen fluoride or fluorinating agents. Key steps include:
C16 Methylation : Introduction of the methyl group via alkylation under basic conditions (e.g., using methyl iodide).
C11β Hydroxylation : Achieved through microbial oxidation or stereoselective chemical oxidation.
C1,4,16-Triene Formation : Dehydrogenation using catalysts like selenium dioxide or DDQ (dichlorodicyanoquinone) to introduce conjugated double bonds.
Acetylation at C21 : Protection of the hydroxyl group using acetic anhydride .
Q. Q2. How to validate the purity of this compound using chromatographic methods?
Methodological Answer: Use HPLC with a C18 column (5 µm, 250 × 4.6 mm) and a mobile phase of acetonitrile/water (55:45 v/v) at 1.0 mL/min. Detect at 240 nm. Validate parameters:
- Linearity : R² ≥ 0.999 in 0.1–100 µg/mL.
- LOD/LOQ : 0.05 µg/mL and 0.15 µg/mL, respectively.
- Precision : RSD ≤ 2% for intraday/interday assays .
For TLC identification , use silica gel GF254 plates with chloroform/methanol (9:1); Rf ≈ 0.45 under UV 254 nm .
Advanced Research: Stability and Degradation Pathways
Q. Q3. What are the major degradation products under accelerated stability conditions (40°C/75% RH)?
Methodological Answer: Expose the compound to ICH Q1A(R2) conditions and analyze via LC-MS. Major degradation products include:
Q. Q4. How to assess glucocorticoid receptor (GR) binding affinity for this compound?
Methodological Answer:
Competitive Binding Assay : Use [³H]-dexamethasone as a radioligand and HEK293 cells expressing human GR.
IC50 Calculation : Fit data to a sigmoidal dose-response curve.
Structural Insights : Compare binding energy via molecular docking (PDB ID: 1M2Z). The C9-fluoro and C16-methyl groups enhance hydrophobic interactions with GR’s Leu753 and Val571 residues .
Advanced Research: Metabolic Profiling
Q. Q5. What methodologies identify phase I metabolites in hepatic microsomes?
Methodological Answer:
Incubation : Use human liver microsomes (HLMs) with NADPH (1 mM) at 37°C for 60 min.
LC-QTOF-MS Analysis : Full-scan mode (m/z 100–1000). Key metabolites:
- C20-Ketone Reduction : Forms 20β-diol (m/z 404.43 → 406.45).
- C6α-Hydroxylation : Observed in CYP3A4-dominated pathways.
Kinetic Studies : Calculate Km and Vmax using Michaelis-Menten plots .
Data Contradiction Analysis
Q. Q6. How to resolve discrepancies in reported melting points (215–220°C vs. 220°C)?
Methodological Answer: Variations arise from polymorphic forms or residual solvents. Validate via:
DSC Analysis : Heating rate 10°C/min under N₂. A single endothermic peak confirms purity.
XRPD : Compare diffraction patterns with reference standards.
Karl Fischer Titration : Ensure residual solvent content < 0.5% .
Advanced Research: Isotopic Labeling
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
